N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution Reaction: The 3-chloro-4-methylphenyl group is introduced via a substitution reaction using appropriate halogenated precursors.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole derivative and the substituted phenyl group using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive benzothiazole derivatives.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It may serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound of the benzothiazole class, known for its wide range of biological activities.
3-chloro-4-methylphenyl derivatives: Compounds with similar substitution patterns on the phenyl ring, which may exhibit comparable chemical and biological properties.
Uniqueness
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is unique due to the specific combination of the benzothiazole core and the substituted phenyl group. This unique structure may confer distinct properties and activities compared to other similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-11-6-7-12(10-13(11)18)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXPSBFPNILIFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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